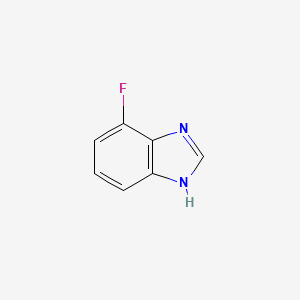

4-fluoro-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQMWOHZXVXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323081 | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-89-2 | |

| Record name | 5847-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-fluoro-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. As a fluorinated derivative of benzimidazole, it possesses unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The precise structural elucidation and confirmation of such molecules are paramount for advancing research and ensuring the integrity of scientific findings. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document details the expected spectroscopic data for this compound, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar compounds. The information herein is intended to serve as a valuable resource for researchers actively engaged in the synthesis, purification, and characterization of novel benzimidazole derivatives.

Spectroscopic Analysis Workflow

The structural confirmation of a newly synthesized or isolated compound like this compound follows a systematic analytical workflow. This process typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, detailed nuclear magnetic resonance spectroscopy to elucidate the precise atomic connectivity and stereochemistry.

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data for this compound is predicted based on established principles of spectroscopy and data from structurally similar compounds. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.7 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-2 |

| ~7.6 | dd | 1H | H-7 |

| ~7.4 | m | 1H | H-5 |

| ~7.1 | m | 1H | H-6 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d) | C-4 |

| ~143 | C-2 |

| ~140 | C-7a |

| ~125 | C-3a |

| ~123 (d) | C-5 |

| ~115 (d) | C-7 |

| ~110 (d) | C-6 |

Note: (d) denotes a doublet due to coupling with ¹⁹F.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad, Medium | N-H stretch |

| 1620-1580 | Medium | C=N stretch |

| 1500-1450 | Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~70 | [M-HCN]⁺ |

| 82 | ~30 | [M-2HCN]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

-

Data Acquisition:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If available, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to provide further structural confirmation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For Electron Ionization (EI), a small amount of the solid sample can be introduced via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for analysis of purity and fragmentation.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass-to-charge ratio (m/z) of the ions is recorded to generate the mass spectrum.

-

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.

Caption: Interplay of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unambiguous structural characterization. This technical guide provides a framework for understanding the expected spectroscopic signatures of this molecule and outlines the standard experimental procedures for data acquisition. While the presented data is predictive, it offers a solid foundation for researchers to interpret their experimental findings. Adherence to rigorous analytical protocols is critical in the advancement of drug discovery and development, ensuring the validity and reproducibility of scientific research involving novel benzimidazole derivatives.

Quantum Chemical Blueprint for 4-Fluoro-1H-benzimidazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-fluoro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. By employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic characteristics, which are pivotal for understanding its reactivity, stability, and potential as a pharmacological agent. Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antitubercular, and antioxidant properties.

Core Computational Methodologies

Quantum chemical calculations offer a powerful in-silico approach to predict molecular properties, complementing and guiding experimental research. The primary methods utilized for studying molecules like this compound include Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. A popular functional for these studies is B3LYP, often paired with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for the quantum chemical analysis of this compound. These calculations are typically performed using software packages like Gaussian.

-

Geometry Optimization: The initial step involves optimizing the molecular structure of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The DFT/B3LYP method with a 6-311G(d,p) basis set is commonly employed for this purpose. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for characterizing the vibrational modes of the molecule and provides a theoretical spectrum that can be compared with experimental data.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. It examines the delocalization of electron density between filled and unfilled orbitals.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify the regions of electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions.

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C1-C2 | Value |

| C2-N1 | Value | |

| N1-C7 | Value | |

| C7-N2 | Value | |

| N2-C1 | Value | |

| C4-F | Value | |

| **Bond Angles (°) ** | C2-N1-C7 | Value |

| N1-C7-N2 | Value | |

| C7-N2-C1 | Value | |

| Dihedral Angles (°) | C6-C1-C2-C3 | Value |

Note: The table presents hypothetical data points as a template. Actual values would be obtained from the output of the quantum chemical calculations.

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | Value | Value | Value | N-H stretch |

| ν2 | Value | Value | Value | C-H stretch |

| ν3 | Value | Value | Value | C=N stretch |

| ν4 | Value | Value | Value | C-F stretch |

Note: This table provides a representative selection of vibrational modes. A full analysis would include all calculated frequencies and their assignments.

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

| Chemical Softness | Value |

| Electrophilicity Index | Value |

Note: These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations for this compound.

Caption: Workflow for quantum chemical analysis of this compound.

Crystal Structure of 4-Fluoro-1H-Benzimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of fluorinated benzimidazoles, with a specific focus on providing representative data and methodologies relevant to 4-fluoro-1H-benzimidazole. While a comprehensive, publicly available crystal structure analysis dedicated solely to this compound could not be located in the course of this review, this document leverages data from closely related fluorinated benzimidazole derivatives to present a thorough technical summary. This approach provides valuable insights into the structural characteristics and analytical techniques pertinent to this class of compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to Benzimidazole and its Fluorinated Derivatives

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals due to their diverse biological activities. The introduction of fluorine atoms into the benzimidazole scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and development.

Data Presentation: Crystallographic Data for a Representative Fluorinated Benzimidazole

In the absence of specific crystallographic data for this compound, the following tables summarize the crystallographic data for a closely related compound, 2-(3,4-Difluorophenyl)-1H-benzimidazole, which serves as an illustrative example.

Table 1: Crystal Data and Structure Refinement for 2-(3,4-Difluorophenyl)-1H-benzimidazole

| Parameter | Value |

| Empirical Formula | C₁₃H₈F₂N₂ |

| Formula Weight | 230.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 8.7195(17) Å |

| b | 9.9454(19) Å |

| c | 23.389(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2028.2(7) ų |

| Z | 8 |

| Density (calculated) | 1.508 Mg/m³ |

| Absorption Coefficient | 0.118 mm⁻¹ |

| F(000) | 944 |

| Refinement Details | |

| R-factor (R1) | 0.0594 |

| wR2 | 0.1560 |

| Goodness-of-fit (S) | 1.042 |

Table 2: Selected Bond Lengths for 2-(3,4-Difluorophenyl)-1H-benzimidazole

| Bond | Length (Å) |

| F1-C11 | 1.357(3) |

| F2-C12 | 1.353(3) |

| N1-C7 | 1.316(3) |

| N1-C6 | 1.391(3) |

| N2-C7 | 1.378(3) |

| N2-C1 | 1.391(3) |

| C1-C6 | 1.397(4) |

Table 3: Selected Bond Angles for 2-(3,4-Difluorophenyl)-1H-benzimidazole

| Atoms | Angle (°) |

| C7-N1-C6 | 106.8(2) |

| C7-N2-C1 | 106.9(2) |

| N1-C7-N2 | 114.3(2) |

| N2-C1-C6 | 107.0(2) |

| N1-C6-C1 | 105.0(2) |

| C2-C1-N2 | 131.5(2) |

| C5-C6-N1 | 131.6(2) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of fluorinated benzimidazoles, based on established literature procedures.

Synthesis of Fluorinated Benzimidazoles

A common and effective method for the synthesis of 2-aryl-benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde.

Materials:

-

Substituted o-phenylenediamine (e.g., 3-fluoro-1,2-phenylenediamine for this compound)

-

Substituted benzaldehyde

-

Solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

Catalyst (optional, e.g., an acid catalyst)

Procedure:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent in a round-bottom flask.

-

Add an equimolar amount of the corresponding benzaldehyde to the solution.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired fluorinated benzimidazole.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

Dissolve the purified benzimidazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) by gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

The container is then loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks.

-

Well-formed single crystals are carefully selected for X-ray diffraction analysis.

X-Ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

Data is collected at a specific temperature (often 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure analysis and the logical progression of structure determination.

Tautomerism in 4-fluoro-1H-benzimidazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities. The phenomenon of tautomerism in these heterocycles is of critical importance, as the distinct tautomeric forms can exhibit different physicochemical properties and biological activities, profoundly influencing drug-receptor interactions and pharmacokinetic profiles. This technical guide provides a comprehensive overview of tautomerism in 4-fluoro-1H-benzimidazole and its derivatives. It delves into the theoretical underpinnings of the tautomeric equilibrium, outlines detailed experimental and computational methodologies for its investigation, and discusses the potential implications for drug design and development. While direct experimental quantitative data for this compound is not extensively available in the literature, this guide consolidates information from analogous compounds and theoretical studies to provide a robust framework for researchers in the field.

Introduction to Tautomerism in Benzimidazoles

Benzimidazole exists as a dynamic equilibrium of two tautomeric forms, arising from the migration of a proton between the N1 and N3 atoms of the imidazole ring. In asymmetrically substituted benzimidazoles, such as this compound, this equilibrium is between two distinct chemical entities: this compound and 7-fluoro-1H-benzimidazole. The position of this equilibrium is influenced by the electronic effects of the substituent, the solvent, temperature, and the solid-state packing forces.

The fluorine atom at the 4-position, being highly electronegative, is expected to influence the electron density distribution in the aromatic system and the basicity of the nitrogen atoms, thereby affecting the tautomeric preference. Understanding and controlling this equilibrium is crucial for the rational design of benzimidazole-based therapeutic agents, as the different tautomers can present distinct hydrogen bonding patterns and overall molecular conformations, leading to differential binding affinities for biological targets.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the 4-fluoro and 7-fluoro tautomers.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density at the adjacent carbon and nitrogen atoms. This can influence the relative pKa values of the two nitrogen atoms, thereby shifting the tautomeric equilibrium.

-

Solvent Effects: Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents will favor the less polar tautomer. The dielectric constant of the medium also plays a role in the tautomeric equilibration.

-

Temperature: Variable temperature studies can provide information on the thermodynamics of the tautomeric interconversion.

Quantitative Data

Direct experimental quantitative data on the tautomeric equilibrium of this compound is scarce in the literature. However, data from computational studies and analogous substituted benzimidazoles can provide valuable insights.

Table 1: Predicted and Experimental Physicochemical Properties of this compound and Related Compounds

| Compound | Parameter | Value | Method | Reference |

| This compound | pKa (predicted) | 11.69 ± 0.30 | Computational | [1] |

| Melting Point (°C) | 180-185 | Experimental | [1] | |

| Benzimidazole | ΔG‡ (kJ·mol⁻¹) | 58.0 | DNMR in HMPA-d18 | [2] |

| Omeprazole Sulfide | Tautomer Ratio (at 203 K) | 6:4 | VT-NMR | [3] |

| ΔG‡ (kcal/mol) | 13.77 | VT-NMR | [3] | |

| Omeprazole Sulfone | Tautomer Ratio (at 203 K) | 7:3 | VT-NMR | [3] |

| ΔG‡ (kcal/mol) | 13.06 | VT-NMR | [3] |

Table 2: Calculated Relative Energies of Benzimidazole Tautomers (Illustrative)

| Tautomer | Relative Energy (kJ·mol⁻¹) | Computational Method | Reference |

| 1H-Benzimidazole | 0 | B97-1/def2-TZVP | [N/A] |

| 4H-Benzimidazole | > 130 | B97-1/def2-TZVP | [N/A] |

| 6H-Benzimidazole | > 130 | B97-1/def2-TZVP | [N/A] |

Note: The relative energies for this compound tautomers are not explicitly found in the searched literature but would be expected to be significantly lower than for the non-aromatic tautomers of the parent benzimidazole.

Experimental Protocols

The investigation of tautomerism in this compound and its derivatives requires a combination of spectroscopic and structural methods.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with formic acid.[4]

Protocol:

-

A mixture of 4-fluoro-1,2-phenylenediamine (1 mole equivalent) and 90% formic acid (1.5 mole equivalents) is heated at 100°C for 2 hours.

-

After cooling, the reaction mixture is neutralized with a 10% sodium hydroxide solution until alkaline.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[2]

Protocol for Variable Temperature (VT) NMR: [2][5]

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, HMPA-d18) in a high-quality NMR tube.

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for at least 5 minutes before acquiring the spectra.

-

Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak.

-

Slow-Exchange Spectra: Continue to lower the temperature until sharp, distinct signals for each tautomer are observed.

-

Data Analysis:

-

Tautomer Ratio: In the slow-exchange regime, the ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

Activation Energy (ΔG‡): The Gibbs free energy of activation for the tautomeric interconversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) of the exchanging signals using the Eyring equation.

-

References

- 1. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Chemical Reactivity of the 4-Fluoro-1H-benzimidazole Scaffold: An In-depth Technical Guide

The 4-fluoro-1H-benzimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 4-position of the benzimidazole core imparts unique physicochemical properties, influencing the molecule's reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the chemical reactivity of the this compound core, presenting key reaction types, experimental protocols, and quantitative data to support researchers and scientists in the field.

Core Reactivity Principles

The chemical behavior of the this compound scaffold is dictated by the electronic properties of the fused ring system. The benzimidazole nucleus is an aromatic, 10π electron system.[1] The nitrogen atom at position 1 (N1) is pyrrole-like and π-excessive, while the nitrogen at position 3 (N3) is pyridine-like and π-deficient.[1] This electronic distribution makes the C2 position susceptible to nucleophilic attack, while the benzene ring (positions 4, 5, 6, and 7) is prone to electrophilic substitution.[1] The presence of the electron-withdrawing fluorine atom at the 4-position further influences the electron density of the benzene ring, directing the regioselectivity of electrophilic aromatic substitution reactions.

Key Chemical Transformations

The this compound scaffold can undergo a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The most significant of these reactions are electrophilic substitution, nucleophilic substitution, and reactions at the nitrogen atoms, such as N-alkylation and N-arylation.

Electrophilic Aromatic Substitution

Due to the π-excessive nature of the benzimidazole ring system, positions 4, 5, 6, and 7 are susceptible to electrophilic attack.[1] The fluorine atom at the 4-position is an ortho-, para-directing deactivator. However, the directing effects in fused ring systems can be complex. Electrophilic fluorination is a direct method for introducing fluorine into organic compounds.[2]

A representative protocol for electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is described below. This method can be adapted for the fluorination of various electron-rich arenes.[3]

Materials:

-

This compound

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of this compound in an anhydrous solvent under an inert atmosphere, add NFSI.

-

The reaction mixture is stirred at a specified temperature for a designated time, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified using column chromatography.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| Electron-rich arenes | NFSI | Elevated temperatures, catalyst-free | Amidation products | Varies | [3] |

Nucleophilic Substitution

The C2 position of the benzimidazole ring is electron-deficient and therefore susceptible to nucleophilic attack.[1] This reactivity allows for the introduction of various functional groups at this position. Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) reactions have been reported for benzimidazole derivatives.[4]

A general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds.[5]

Materials:

-

3-Fluoro-1,2-phenylenediamine

-

Aldehyde or Carboxylic Acid

-

Catalyst (e.g., L-Proline)[6]

-

Solvent (e.g., Water)[6]

Procedure:

-

A mixture of 3-fluoro-1,2-phenylenediamine and an aldehyde (or carboxylic acid) is prepared in a suitable solvent.

-

A catalytic amount of an acid or other catalyst is added.

-

The reaction mixture is heated under reflux for a specified period.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization.

| o-phenylenediamine | Carbonyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted o-phenylenediamines | Aldehydes | L-Proline, Water, Reflux | 2-Substituted benzimidazoles | Good to Excellent | [6] |

N-Alkylation and N-Arylation

The nitrogen atoms of the benzimidazole ring can be readily alkylated or arylated.[1] N-alkylation is a common strategy to enhance the lipophilicity and, consequently, the biological activity of benzimidazole derivatives.[7] The reaction of benzimidazole with alkyl halides typically yields 1-alkylbenzimidazoles.[1]

A typical procedure for the N-alkylation of benzimidazoles is outlined below.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., DMF or Acetone)

Procedure:

-

This compound is dissolved in a suitable solvent.

-

A base, such as potassium carbonate, is added to the solution.

-

The alkyl halide is added dropwise to the mixture.

-

The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography.

| Benzimidazole Derivative | Alkylating/Arylating Agent | Base/Catalyst | Product | Yield (%) | Reference |

| Benzimidazole | Various halogenated functional compounds | NaH | N-substituted derivatives | 52-75 | [8] |

| 2-(4-fluorobenzyl) benzimidazole | Various electrophilic functional groups | Not specified | N-nucleophilic substitution products | ~80 | [9] |

| Imidazoles/Benzimidazoles | Aryl halides | CuI / Ligands | N-arylated products | Varies | [10] |

Conclusion

The this compound scaffold is a versatile building block in organic synthesis, offering multiple sites for chemical modification. Understanding its reactivity towards electrophilic, nucleophilic, and N-substitution reactions is crucial for the rational design and synthesis of novel derivatives with potential therapeutic applications. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the chemical space of this important heterocyclic system. The presence of the fluorine atom not only influences the reactivity but also often enhances the pharmacological profile of the resulting molecules, making the this compound scaffold a continued focus of drug discovery efforts.[11]

References

- 1. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 4-Fluoro-1H-benzimidazole-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, shares structural similarities with naturally occurring purines, allowing it to readily interact with various biological targets.[1][2] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5]

The introduction of a fluorine atom onto the benzimidazole core can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to enhanced potency and better pharmacokinetic properties.[6] Specifically, the 4-fluoro substitution on the 1H-benzimidazole ring has been a recent area of focus for developing novel therapeutic agents.

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel heterocyclic compounds based on the 4-fluoro-1H-benzimidazole core. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies and Experimental Workflows

The synthesis of this compound derivatives typically begins with a substituted fluoro-benzene precursor, followed by the construction of the imidazole ring. A common and effective method is the condensation of a substituted o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives.[7][8]

A general workflow for the synthesis and evaluation of these compounds involves several key stages, from the initial reaction to biological screening. This process ensures the efficient production, purification, and characterization of target molecules, followed by a systematic assessment of their therapeutic potential.

Synthesis and Characterization of Key Derivatives

Recent research has focused on attaching various heterocyclic and substituted aryl moieties to the this compound core to explore new chemical space and enhance biological activity. Below are examples of synthesized compounds with their corresponding yields and characterization data.

This compound-Hydrazones

Hydrazone derivatives of benzimidazoles have shown significant antimicrobial activity.[9] The synthesis typically involves the reaction of a benzimidazole-containing hydrazide with various substituted aldehydes.

Table 1: Synthesis and Characterization Data for 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide Derivatives.[9]

| Compound ID | R (Substituent on Benzylidene) | Yield (%) | M.p. (°C) |

| 6 | H | 78 | 279.0 |

| 8 | 3-Chloro | 82 | 246.6 |

| 10 | 2,4-Dichloro | 76 | 257.3 |

| 11 | 2-Nitro | 72 | 285.7 |

| 14 | 2-Fluoro | 74 | 249.8 |

| 17 | 2,4-Difluoro | 86 | 243.0 |

| 19 | 3-Methyl | 66 | 264.6 |

5-Fluoro-1H-benzimidazoles with Piperazine Moieties

The incorporation of a piperazine ring is a common strategy in drug design to improve solubility and cell permeability. These derivatives have been investigated as potent urease inhibitors.[10]

Table 2: Synthesis and Characterization Data for 2-Aryl-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole Derivatives.[10]

| Compound ID | R (Substituent on 2-Aryl) | Yield (%) | M.p. (°C) |

| 8c | 4-Methoxy | 40 | 170 (dec.) |

| 8d | 4-Fluoro | 51 | 177 (dec.) |

| 8e | 4-Chloro | 56 | 172 (dec.) |

| 8f | 4-Bromo | 40 | 175 (dec.) |

| 8g | 4-Hydroxy | 52 | 165 (dec.) |

| 8k | 3-Bromo | 38 | 167-169 |

| 8m | 2-Chloro | 39 | 162-164 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative protocols for the synthesis of this compound-based compounds.

General Procedure for Synthesis of 5-Fluoro-6-(4-ethylpiperazin-1-yl)-2-aryl-1H-benzo[d]imidazoles (8a-n)

This multi-step synthesis starts from 5-Chloro-4-fluoro-2-nitrobenzenamine.[10]

Step 1: Synthesis of 4-Fluoro-5-(4-ethylpiperazin-1-yl)-2-nitrobenzenamine (5)

-

5-Chloro-4-fluoro-2-nitrobenzenamine (1 mmol) is dissolved in 15 mL of DMSO.[10]

-

N-ethylpiperazine (2.5 mmol) is added to the solution.[10]

-

The mixture is refluxed for 2 hours. After cooling, the reaction mixture is mixed with water to form a solid precipitate.[10]

-

The solid mass is filtered and dried to yield the intermediate compound.[10]

Step 2: Synthesis of 4-Fluoro-5-(4-ethylpiperazin-1-yl)benzene-1,2-diamine (6)

-

The nitro-intermediate from Step 1 (1 mmol) is dissolved in ethanol.

-

Palladium on carbon (10%) is added as a catalyst.

-

The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

The catalyst is filtered off, and the solvent is evaporated to yield the diamine product.

Step 3: Synthesis of 5-Fluoro-6-(4-ethylpiperazin-1-yl)-2-aryl-1H-benzo[d]imidazoles (8a-n)

-

The diamine from Step 2 (1 mmol) is mixed with a substituted aromatic aldehyde (1 mmol) in ethanol.

-

A catalytic amount of an oxidizing agent, such as sodium metabisulfite, is added.

-

The mixture is refluxed for several hours until the reaction is complete.

-

After cooling, the crude product precipitates, which is then filtered.

-

The crude product is purified by recrystallization from hot ethanol to afford the pure final compound.[10]

General Procedure for Synthesis of 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazides

This procedure describes the final condensation step to form the hydrazone linkage.[9]

-

A solution of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzohydrazide (1 mmol) in ethanol is prepared.

-

The appropriate substituted aromatic aldehyde (1 mmol) is added to the solution.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

The mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

-

Characterization is performed using FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy.[9]

Biological Activity and Signaling Pathways

This compound derivatives have been extensively evaluated for various biological activities, with many compounds showing promise as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes essential for pathogen or cancer cell survival.[6][11]

Anticancer and Kinase Inhibitory Activity

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][12] The benzimidazole scaffold can act as a hinge-binding motif in ATP-competitive inhibitors, blocking the kinase's activity.[12] The simultaneous inhibition of multiple kinases is a sought-after strategy to overcome drug resistance.[12]

Compounds have shown significant antiproliferative activity against various cancer cell lines.[6] For example, certain 2-(fluorophenyl)-1H-benzimidazole derivatives displayed potent activity, with para- and ortho-fluoro substituted compounds being generally more active than meta-substituted ones.[6]

Table 3: Anticancer Activity (IC50 in µM) of Selected Fluoro-Benzimidazole Derivatives.[6]

| Compound | Substitution | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

| ORT14 | para-fluoro | 1.12 | 1.15 | 1.20 |

| ORT15 | ortho-fluoro | 1.15 | 1.17 | 1.22 |

Antimicrobial Activity

The benzimidazole core is also prominent in antimicrobial agents. Fluorinated derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity (MIC90 in µg/mL) of Compound 18.[9]

| Compound ID | Microorganism | MIC90 (µg/mL) |

| 18 (4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide) | Escherichia coli O157:H7 | 0.49 |

| 18 | Escherichia coli ATCC 8739 | 0.98 |

| 18 | Escherichia coli ATCC 35218 | 0.49 |

| 18 | Salmonella typhimurium ATCC 13311 | 0.98 |

The high potency and selectivity of these compounds underscore the value of the this compound scaffold in developing new therapeutics. Docking studies have suggested that these compounds can fit well into the active sites of key microbial enzymes, such as phosphofructokinase-2.[9]

Conclusion

The this compound core represents a highly versatile and valuable scaffold for the development of novel heterocyclic compounds with significant therapeutic potential. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries through modifications at various positions of the benzimidazole ring. The incorporation of fluorine often imparts favorable pharmacological properties, leading to potent anticancer and antimicrobial agents. The data and protocols summarized in this guide highlight the promising nature of these compounds and provide a solid foundation for researchers and scientists engaged in the rational design and synthesis of next-generation therapeutics. Further exploration in this area is warranted to optimize lead compounds and translate these findings into clinical applications.

References

- 1. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isca.me [isca.me]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Investigation of the Physicochemical Properties of 4-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-fluoro-1H-benzimidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to support further research and development efforts.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound, a combination of predicted and limited experimental data provides a preliminary understanding of its characteristics.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | --INVALID-LINK-- |

| Molecular Weight | 136.13 g/mol | --INVALID-LINK-- |

| Melting Point | 180-185 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 363.8 ± 15.0 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| pKa (Predicted) | 11.69 ± 0.30 | --INVALID-LINK--[1] |

| Solubility | No experimental data available. Generally, benzimidazoles are sparingly soluble in water and soluble in organic solvents like alcohol. --INVALID-LINK-- | |

| LogP | No experimental data available. |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound, ensuring reproducibility and facilitating further studies.

Synthesis of this compound

The synthesis of benzimidazoles is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, the following protocol, adapted from the general synthesis of benzimidazoles, can be employed.

Reaction: The condensation of 3-fluoro-1,2-phenylenediamine with formic acid.

Procedure:

-

In a round-bottom flask, combine 3-fluoro-1,2-phenylenediamine (1.0 equivalent) with an excess of formic acid (approximately 1.5 to 2.0 equivalents).

-

Heat the reaction mixture at 100°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). --INVALID-LINK--

-

After completion, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until it is alkaline.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from boiling water or an ethanol-water mixture.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzene and imidazole rings. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400 cm⁻¹), C=N stretching, and C-F stretching.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (136.13 g/mol ). The fragmentation pattern can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of fluorinated benzimidazole derivatives has been investigated for various biological activities. These activities often stem from their ability to interact with various enzymes and receptors.

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The introduction of a fluorine atom can enhance these properties. For instance, some fluorinated benzimidazoles have shown potential as inhibitors of enzymes involved in cancer cell proliferation, such as receptor tyrosine kinases (e.g., EGFR and HER2). Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis. --INVALID-LINK--[2]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its known physicochemical properties and provided a general framework for its synthesis and characterization. Further experimental investigation is required to fully elucidate its solubility, pKa, and logP, which are critical for predicting its ADME properties. Moreover, detailed biological studies are needed to identify the specific signaling pathways it modulates and to unlock its full therapeutic potential. The information presented herein serves as a foundational resource for researchers embarking on the exploration of this promising compound.

References

Theoretical Deep Dive: The Electronic Structure of 4-Fluoro-1H-Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed theoretical examination of the electronic structure of 4-fluoro-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. Due to a notable absence of specific theoretical studies on the 4-fluoro isomer in peer-reviewed literature, this paper presents a comprehensive computational analysis of the parent molecule, 1H-benzimidazole, as a foundational model. The electronic properties of 1H-benzimidazole have been calculated using Density Functional Theory (DFT), providing key data on its geometry, charge distribution, and molecular orbitals. Furthermore, this guide offers a qualitative and semi-quantitative analysis of the anticipated electronic perturbations induced by fluorine substitution at the 4-position, drawing upon established principles of physical organic chemistry. This approach provides valuable insights for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound represents a molecule of considerable interest for drug design and development. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Computational Methodology

The electronic structure of 1H-benzimidazole was investigated using quantum chemical calculations based on Density Functional Theory (DFT). The methodologies employed in cited theoretical studies typically involve the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. A widely used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

-

Mulliken Atomic Charges: To describe the distribution of electron density among the atoms.

-

Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

-

The general workflow for such a computational study is illustrated in the diagram below.

Figure 1: A generalized workflow for the computational analysis of a molecule's electronic structure.

Electronic Structure of 1H-Benzimidazole (Baseline Model)

The following sections present the calculated electronic structure data for the parent 1H-benzimidazole molecule. This data serves as a reference point for understanding the effects of fluorination. The atom numbering scheme used for this compound is shown below for reference.

Figure 2: Molecular structure and atom numbering of this compound.

Optimized Geometry

The optimized geometric parameters for 1H-benzimidazole provide a quantitative description of its molecular structure. A study on N-Butyl-1H-benzimidazole provides calculated bond lengths for the parent benzimidazole using the DFT method with the B3LYP functional and the 6-311G+(2d,p) basis set[1]. These values are presented in the table below.

| Bond | Bond Length (Å) [1] |

| C1-N26 | 1.389 |

| C2-N27 | 1.385 |

| C7-N26 | 1.377 |

| C7-N27 | 1.306 |

Note: The atom numbering in the source may differ from the standard IUPAC numbering. The provided data represents the key bonds within the benzimidazole core.

Mulliken Atomic Charges

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 1H-benzimidazole, theoretical studies on its derivatives provide context for its frontier orbital energies. While specific values for the parent molecule were not found in a consolidated source from the search, the HOMO is expected to be distributed over the entire molecule, with significant contributions from the π-system of the benzene and imidazole rings. The LUMO is also expected to be a π-antibonding orbital distributed across the ring system.

Predicted Electronic Effects of Fluorine Substitution at the 4-Position

The introduction of a fluorine atom at the 4-position of the benzimidazole ring is expected to significantly modulate its electronic structure through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect will decrease the electron density in the σ-framework of the benzene ring, making the ring more electron-deficient. This will lead to a general lowering of the energies of the molecular orbitals.

-

Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through a resonance effect. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the aromatic ring.

The net effect of these electronic interactions on the properties of this compound, relative to the parent compound, is predicted to be as follows:

-

Bond Lengths and Angles: The C-F bond will be short and strong. The C-C bonds adjacent to the point of substitution may be slightly shortened due to the inductive withdrawal of electron density. Bond angles in the benzene ring may show minor deviations from the ideal 120° due to the steric and electronic influence of the fluorine atom.

-

Mulliken Atomic Charges: The fluorine atom will carry a significant negative charge. The carbon atom to which it is attached (C4) will become more electropositive. The overall electron density of the benzene ring will be reduced.

-

HOMO-LUMO Energies: Both the HOMO and LUMO energy levels are expected to be lowered due to the strong electron-withdrawing nature of the fluorine atom. The magnitude of the change in the HOMO and LUMO energies will determine the effect on the HOMO-LUMO gap. It is likely that the HOMO-LUMO gap will be altered, which in turn will affect the molecule's reactivity and spectroscopic properties.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the electronic structure of this compound. In the absence of direct computational studies on this specific molecule, a comprehensive analysis of the parent 1H-benzimidazole has been presented as a baseline. The fundamental electronic properties, including optimized geometry, charge distribution, and frontier molecular orbitals, have been discussed based on established computational methodologies. Furthermore, the anticipated electronic perturbations resulting from fluorine substitution at the 4-position have been qualitatively and semi-quantitatively described. This information provides a valuable foundation for researchers and professionals in the field of drug development, aiding in the rational design and synthesis of novel benzimidazole-based therapeutic agents with tailored electronic and pharmacological profiles. Further dedicated computational and experimental studies on this compound are warranted to provide a more precise and quantitative understanding of its electronic structure.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-1H-benzimidazole as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-1H-benzimidazole as a versatile building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This document outlines the synthesis of this compound derivatives and details their applications in developing anticancer and antimicrobial agents, supported by quantitative data and experimental protocols.

Applications in Medicinal Chemistry

The this compound core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] Its derivatives have shown significant potential in various therapeutic areas.

Anticancer Activity: Fluoro-benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and arrest the cell cycle by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt and EGFR/HER2 pathways.[3][4]

Antimicrobial Activity: The presence of the fluoro-benzimidazole moiety has been associated with significant antibacterial and antifungal properties. These compounds can inhibit the growth of a range of pathogenic microorganisms, including drug-resistant strains.[5][6]

Quantitative Data

The following tables summarize the biological activity of various derivatives synthesized using the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoro aryl benzimidazole derivative 1 | HOS | 1.8 | [7] |

| G361 | 2.0 | [7] | |

| MCF-7 | 2.8 | [7] | |

| K-562 | 7.8 | [7] | |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 (µg/mL) | [7] |

| Huh7 | 0.32 (µg/mL) | [7] | |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | [8] |

| CCRF-CEM | 6.80 | [8] | |

| 5-Methoxy-6-substituted-1H-benzimidazole derivative (4w) | A549 | 1.55 | [4] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) | V600EBRAF | 0.49 | [9] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli O157:H7 | 0.49-0.98 | [5] |

| Escherichia coli ATCC 8739 | 0.49-0.98 | [5] | |

| Escherichia coli ATCC 35218 | 0.49-0.98 | [5] | |

| Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [5] | |

| 2-(fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | [6] |

| 2-(fluorophenyl)-benzimidazole derivative 18 | Bacillus subtilis | 7.81 | [6] |

| 2-(fluorophenyl)-benzimidazole derivative 17 | Candida parapsilosis | 15.62 | [6] |

Experimental Protocols

General Synthesis of 2-Substituted-4-fluoro-1H-benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted-4-fluoro-1H-benzimidazoles via condensation of 3-fluoro-1,2-phenylenediamine with various aldehydes.

Materials:

-

3-Fluoro-1,2-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

Procedure:

-

Dissolve 3-fluoro-1,2-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a mixture of ethanol and water (5:1, 10 mL).

-

Add sodium metabisulfite (1 mmol) to the solution.

-

Reflux the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[11]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Synthesized this compound derivatives

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 1000 µg/mL.

-

Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic/antifungal as a reference.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition

Several benzimidazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new drug candidates based on the this compound scaffold.

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

References

- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-fluoro-1H-benzimidazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoro-1H-benzimidazole scaffold is a privileged heterocyclic motif increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 4-position of the benzimidazole ring can significantly enhance a molecule's binding affinity to the kinase active site, improve its metabolic stability, and modulate its physicochemical properties, such as lipophilicity and pKa. These attributes make this compound an attractive starting point for developing novel therapeutics targeting a range of kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors.

Application Notes

The benzimidazole core is recognized for its ability to mimic the purine base of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase active site.[1][2] The addition of a fluorine atom at the 4-position can introduce favorable orthogonal interactions with the protein, further stabilizing the inhibitor-kinase complex. Moreover, the C-F bond is highly stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

Researchers have successfully incorporated the this compound moiety into inhibitors targeting a variety of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): such as Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4]

-

Non-Receptor Tyrosine Kinases: including members of the Src family.

-

Serine/Threonine Kinases: such as Raf kinases (B-Raf), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDKs).[5][6]

The versatility of the this compound scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and drug-like properties through structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the this compound scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| MBIC | - | 0.73 ± 0.0 µM (GI50) | MCF-7 (Breast Cancer) | [7] |

| MBIC | - | 20.4 ± 0.2 µM (GI50) | MDA-MB-231 (Breast Cancer) | [7] |

| Compound 8r | FLT3 | 41.6 | - | [3] |

| Compound 8r | FLT3-D835Y | 5.64 | - | [3] |

| Compound 22f | FLT3 | 0.941 | - | [4] |

| Compound 22f | FLT3/D835Y | 0.199 | - | [4] |

| Compound 4w | PI3K (inferred) | 1.55 ± 0.18 µM (GI50) | A549 (Lung Cancer) | [6] |

| Fluorinated Analog of CPL302415 | PI3Kδ | Varies | - | [2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative kinase inhibitor incorporating the this compound scaffold.

Protocol 1: Synthesis of 2-Aryl-4-fluoro-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-aryl-4-fluoro-1H-benzimidazoles via the condensation of 4-fluoro-o-phenylenediamine with various aromatic aldehydes.[8]

Materials:

-

4-fluoro-o-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Supported Gold Nanoparticles (Au/TiO2) as catalyst

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1.0 equiv) and the substituted aromatic aldehyde (1.0 equiv) in a 3:1 mixture of CHCl3:MeOH.

-

Add the Au/TiO2 catalyst (1 mol% Au) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Ar).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with methanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the desired 2-aryl-4-fluoro-1H-benzimidazole.

Protocol 2: Synthesis of 4-(5-fluoro-1H-benzimidazol-2-yl)-N'-(substituted-benzylidene)benzohydrazide Derivatives

This protocol is adapted from the synthesis of similar benzohydrazide derivatives and can be applied to generate a library of potential kinase inhibitors.[9]